N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide
Description
This compound features a sulfamoylphenylacetamide core, modified with a piperidinyl-thiolan substituent. The sulfonamide group is a hallmark of bioactive molecules, often associated with antimicrobial, anticancer, and anti-inflammatory properties . Such structural complexity may enhance target selectivity or metabolic stability compared to traditional sulfonamides .
Properties
IUPAC Name |
N-[4-[[1-(thiolan-3-yl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-14(22)20-16-2-4-18(5-3-16)26(23,24)19-12-15-6-9-21(10-7-15)17-8-11-25-13-17/h2-5,15,17,19H,6-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPNYIKLJSWBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and thiolane intermediates. These intermediates are then coupled through a series of reactions involving sulfonation and acylation to form the final compound. Common reagents used in these reactions include sulfur trioxide, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially affecting the sulfamoyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of analogous sulfonamide derivatives:
Solubility and Physicochemical Properties
- Acetylsulfadiazine : High aqueous solubility due to pyrimidine’s polarity, favoring rapid absorption .
- 3,4-Dimethylphenyl Derivative : Lower solubility attributed to hydrophobic methyl groups, but improved membrane permeability .
- Target Compound : The thiolan (tetrahydrothiophene) and piperidine groups likely balance solubility and lipophilicity, with logP estimated ~2.5–3.0 (similar to cycloheptyl-piperazinyl analog ).
Biological Activity
N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide, a sulfamoyl compound, exhibits a range of biological activities that have garnered attention in pharmacological research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiolan ring, a piperidine moiety, and a sulfamoyl group attached to a phenyl acetamide. This unique arrangement is believed to contribute to its diverse biological activities.
1. Antibacterial Activity
This compound has demonstrated significant antibacterial properties. In studies involving various bacterial strains, it exhibited moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness was evaluated using standard methods, revealing promising results that suggest its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Salmonella typhi | 15 | 32 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
| Staphylococcus aureus | 12 | 32 µg/mL |
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE is crucial for developing treatments for conditions like Alzheimer's disease.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
These values indicate that this compound is a potent inhibitor compared to standard reference compounds.
3. Therapeutic Applications
The pharmacological profile of this compound suggests several therapeutic applications:
- Antibacterial Treatments : Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics.
- Neuroprotective Agents : Due to its AChE inhibitory action, it may be explored further for neuroprotective strategies against cognitive decline.
- Cancer Therapy : Preliminary studies indicate potential anticancer properties that warrant additional investigation.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antibacterial Efficacy : A recent study assessed the compound's efficacy against multi-drug resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance.
- Enzyme Inhibition Research : Docking studies have elucidated the interaction mechanisms between the compound and target enzymes, providing insights into its inhibitory action at the molecular level.
- Clinical Implications : Investigations into the compound's safety profile and pharmacokinetics are ongoing, aiming to establish its viability for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
